molecular formula C8H11BrN2O B13180110 5-Amino-3-bromo-1-ethyl-4-methyl-1,2-dihydropyridin-2-one

5-Amino-3-bromo-1-ethyl-4-methyl-1,2-dihydropyridin-2-one

Katalognummer: B13180110
Molekulargewicht: 231.09 g/mol
InChI-Schlüssel: RQRYHSSVUYIDFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-bromo-1-ethyl-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with a pyridine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-1-ethyl-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 1-ethyl-4-methyl-1,2-dihydropyridin-2-one followed by amination. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine source for the amination step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like hydroxide ions, alkoxide ions, and amines.

Major Products Formed

    Oxidation: Products may include oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, such as the corresponding alcohols or amines.

    Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

5-Amino-3-bromo-1-ethyl-4-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Amino-3-bromo-1-ethyl-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-3-chloro-1-ethyl-4-methyl-1,2-dihydropyridin-2-one: Similar structure but with a chlorine atom instead of bromine.

    5-Amino-3-fluoro-1-ethyl-4-methyl-1,2-dihydropyridin-2-one: Similar structure but with a fluorine atom instead of bromine.

    5-Amino-3-iodo-1-ethyl-4-methyl-1,2-dihydropyridin-2-one: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 5-Amino-3-bromo-1-ethyl-4-methyl-1,2-dihydropyridin-2-one imparts unique reactivity and properties compared to its halogen-substituted analogs

Eigenschaften

Molekularformel

C8H11BrN2O

Molekulargewicht

231.09 g/mol

IUPAC-Name

5-amino-3-bromo-1-ethyl-4-methylpyridin-2-one

InChI

InChI=1S/C8H11BrN2O/c1-3-11-4-6(10)5(2)7(9)8(11)12/h4H,3,10H2,1-2H3

InChI-Schlüssel

RQRYHSSVUYIDFS-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C(=C(C1=O)Br)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.